Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride

Catalog No.
S6880911
CAS No.
79751-43-2
M.F
C12H18ClNO3
M. Wt
259.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydroc...

CAS Number

79751-43-2

Product Name

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride

IUPAC Name

ethyl 2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9;/h4-7,11H,3,8,13H2,1-2H3;1H

InChI Key

FLMKCSGNZMMXDN-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)N.Cl

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)N.Cl

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClNO₃ and a CAS number of 79751-43-2. This compound is characterized by its ethyl ester structure, which includes an amino group and a methoxy-substituted phenyl group. The presence of the hydrochloride indicates that it is in a salt form, enhancing its solubility in polar solvents, which is beneficial for various applications in pharmaceuticals and biochemistry .

Typical for amino acids and esters:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding 2-amino-3-(4-methoxyphenyl)propanoic acid and ethanol.
  • Acylation: The amino group can react with acyl chlorides to form amides.
  • N-alkylation: The amino group can also be alkylated using alkyl halides, leading to various derivatives.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry .

The synthesis of ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetone and ethylamine.
  • Condensation Reaction: A condensation reaction between the starting materials forms the intermediate compound.
  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form.

This multi-step synthesis allows for the introduction of specific functional groups while maintaining high yields .

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride has several applications:

  • Pharmaceuticals: It may be utilized as an intermediate in the synthesis of drugs targeting pain relief or neurological disorders.
  • Research: Used in biochemical studies to explore its interaction with various biological systems.
  • Chemical Synthesis: Acts as a building block for synthesizing more complex organic molecules.

The versatility of this compound makes it valuable in both research and industrial settings .

Several compounds share structural similarities with ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoateHydroxy group instead of methoxyPotentially different biological activity profile
Ethyl 2-amino-3-(4-chlorophenyl)propanoateChlorine substitution on the phenyl ringMay exhibit different receptor interactions
Ethyl 2-amino-3-(phenyl)propanoateNo methoxy substitutionLacks specific electronic effects from methoxy

The unique presence of the methoxy group in ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride may enhance its lipophilicity and influence its biological activity compared to these similar compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

259.0975211 g/mol

Monoisotopic Mass

259.0975211 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

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